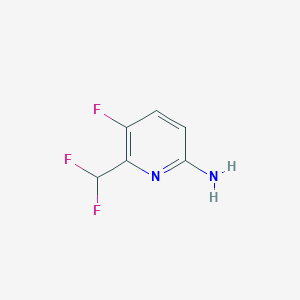
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a p-tolyl group, and a carboxylate group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate typically involves the reaction of p-tolylamine with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include heating the reaction mixture under reflux and using an acid catalyst to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Substituted aromatic compounds with halogen or nitro groups.
科学研究应用
Chemistry: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrrole derivatives and other heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological molecules. It may also serve as a model compound for investigating the biological activity of pyrrole-containing drugs.
Medicine: Pyrrole derivatives have shown potential in medicinal chemistry as therapeutic agents. This compound may be explored for its pharmacological properties and potential use in drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets through its functional groups. The carboxylate group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
相似化合物的比较
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylate group.
Uniqueness: Tert-butyl 2-(P-tolyl)-1H-pyrrole-1-carboxylate is unique due to the presence of the tert-butyl and p-tolyl groups, which impart specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
CAS 编号 |
215187-25-0 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
tert-butyl 2-(4-methylphenyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-12-7-9-13(10-8-12)14-6-5-11-17(14)15(18)19-16(2,3)4/h5-11H,1-4H3 |
InChI 键 |
OHCMNEPEILFJDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=CN2C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


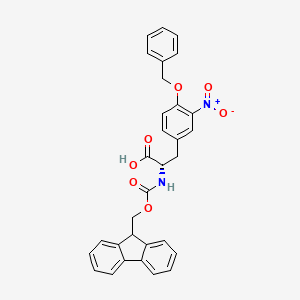
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)-](/img/structure/B14036922.png)
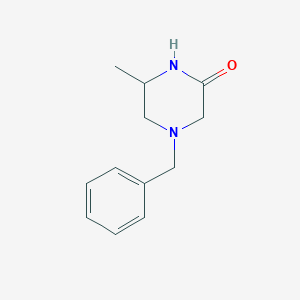
![4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid](/img/structure/B14036927.png)
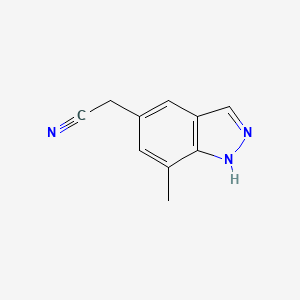
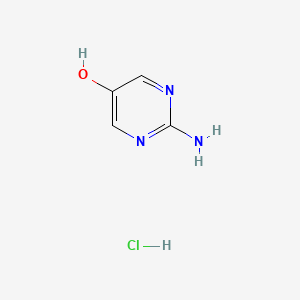
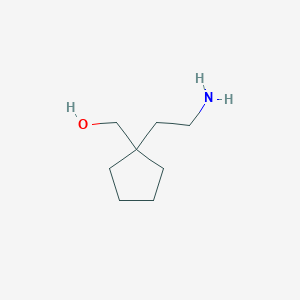
![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)
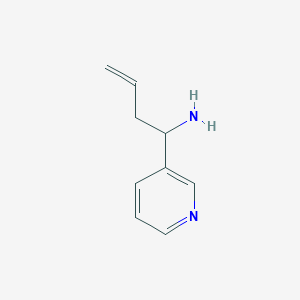
![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)
